molecular formula C10H20N2OS B6038678 N-(2-methoxyethyl)azepane-1-carbothioamide

N-(2-methoxyethyl)azepane-1-carbothioamide

Cat. No.: B6038678
M. Wt: 216.35 g/mol
InChI Key: CPDFCQFCQVTILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)azepane-1-carbothioamide: is an organic compound with the molecular formula C10H20N2OS. It consists of a seven-membered azepane ring, a methoxyethyl group, and a carbothioamide functional group.

Mechanism of Action

While specific information on “N-(2-methoxyethyl)-1-azepanecarbothioamide” is not available, related compounds like Nusinersen, an antisense oligonucleotide, have been studied. Nusinersen is an antisense oligonucleotide in which the 2’-hydroxy groups of the ribofuranosyl rings are replaced with 2’-O-2-methoxyethyl groups and the phosphate linkages are replaced with phosphorothioate linkages .

Safety and Hazards

The safety data sheet for a related compound, Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Research on RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) suggests future directions for compounds with 2-methoxyethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)azepane-1-carbothioamide typically involves the reaction of azepane with 2-methoxyethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)azepane-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methoxyethyl)azepane-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: N-(2-methoxyethyl)azepane-1-carbothioamide is unique due to its combination of a seven-membered azepane ring and a methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(2-methoxyethyl)azepane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-13-9-6-11-10(14)12-7-4-2-3-5-8-12/h2-9H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDFCQFCQVTILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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